N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nicotinamide moiety linked to a bipyridine structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide typically involves the reaction of nicotinamide with a bipyridine derivative. One common method is the nucleophilic substitution reaction where nicotinamide reacts with 4-bromomethyl-2,4’-bipyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine moiety allows for substitution reactions, particularly at the pyridine rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated pyridine rings.
Substitution: Formation of halogenated or alkylated bipyridine derivatives.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving nicotinamide adenine dinucleotide (NAD+).
Medicine: Explored for its therapeutic potential in treating diseases related to NAD+ metabolism, such as neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and catalysts due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety allows the compound to chelate metal ions, which can modulate the activity of metalloenzymes. Additionally, the nicotinamide portion can influence NAD±dependent pathways, affecting cellular metabolism and signaling.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler structure with similar biological activity related to NAD+ metabolism.
Bipyridine Derivatives: Compounds like 2,2’-bipyridine and 4,4’-bipyridine, which are commonly used as ligands in coordination chemistry.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide is unique due to its combined structure of nicotinamide and bipyridine, which imparts both biological and chemical versatility. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(15-2-1-6-19-12-15)21-11-13-3-9-20-16(10-13)14-4-7-18-8-5-14/h1-10,12H,11H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFKDQULANOEHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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